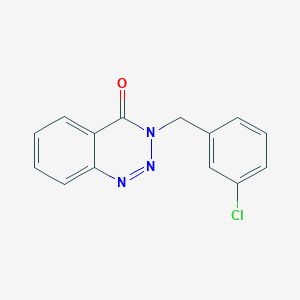
N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorobenzyl)ethanediamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorobenzyl)ethanediamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the field of cancer research. It was first synthesized in 2009 and has since been studied extensively for its potential as an anticancer agent.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorobenzyl)ethanediamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier protein NEDD8. NEDD8 conjugation to cullin-RING ubiquitin ligases (CRLs) is essential for their activity. By inhibiting NAE, this compound prevents the neddylation of CRLs, leading to their inactivation. This results in the accumulation of tumor suppressor proteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has also been shown to have off-target effects, such as inhibition of DNA replication and DNA damage response, which may limit its clinical application.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorobenzyl)ethanediamide is a potent and selective inhibitor of NAE, making it a valuable tool for studying the ubiquitin-proteasome pathway and its role in cancer. However, this compound has limitations in lab experiments, such as its off-target effects and the need for optimization of dosage and treatment duration. In addition, this compound is not suitable for studying the role of neddylation in non-cancer cells, as it may have toxic effects.
Zukünftige Richtungen
Future research on N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorobenzyl)ethanediamide should focus on optimizing its dosage and treatment duration, as well as identifying biomarkers that can predict its efficacy in different cancer types. In addition, further studies are needed to investigate the off-target effects of this compound and to develop more selective inhibitors of NAE. Finally, the role of neddylation in non-cancer cells should be further explored to understand its physiological functions and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorobenzyl)ethanediamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. By inhibiting NAE, this compound leads to the accumulation of tumor suppressor proteins and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical studies and has shown promising results in various cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-23-14-7-6-11(17)8-13(14)20-16(22)15(21)19-9-10-4-2-3-5-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPBPBWOQGVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4396764.png)
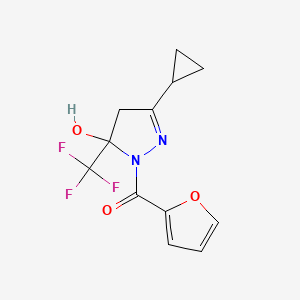

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-phenoxyacetamide](/img/structure/B4396782.png)
![methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4396790.png)
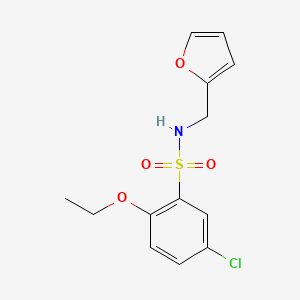

![N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4396797.png)
![(2E)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine](/img/structure/B4396809.png)
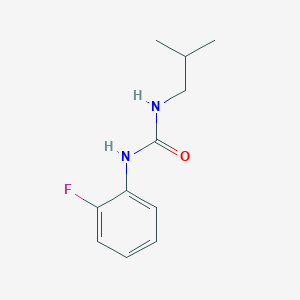
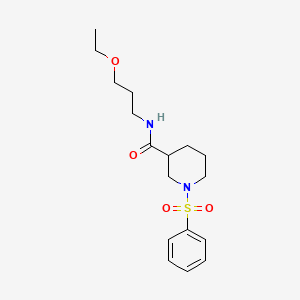
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4396840.png)
![ethyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4396847.png)
